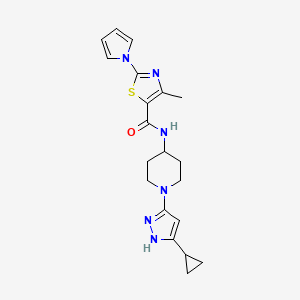
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H24N6OS and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining several heterocyclic moieties, which are known to influence its biological activity. The key components include:
- Pyrazole Ring : Linked to anticancer properties.
- Piperidine Ring : Often associated with neurological effects.
- Thiazole Moiety : Known for various pharmacological activities.
The molecular formula is C19H24N4O, with a molecular weight of approximately 336.43 g/mol.
Target Identification
The primary target of this compound is p21-activated kinase 4 (PAK4) , a serine/threonine kinase involved in various cellular processes, including cell growth and cytoskeletal dynamics. Inhibition of PAK4 leads to:
- Inhibition of Cell Growth : The compound has been shown to reduce proliferation in cancer cell lines.
- Promotion of Apoptosis : Induces programmed cell death, which is crucial for eliminating cancerous cells.
- Regulation of Cytoskeletal Functions : Affects cell shape and motility, impacting metastasis.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit potent antitumor effects. For instance, studies have demonstrated that compounds similar to this compound effectively inhibit key cancer-related pathways such as BRAF(V600E) and EGFR .
| Compound | Activity | Target |
|---|---|---|
| N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-methylthiazole | Antitumor | PAK4 |
| Pyrazole derivatives | Inhibitory | BRAF(V600E), EGFR |
Neuroprotective Effects
Given the piperidine component, the compound may also exhibit neuroprotective properties. Research on similar piperidine-containing compounds suggests potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation.
Case Studies
Several studies have explored the biological activities of pyrazole derivatives in various contexts:
- Breast Cancer Models : In vitro studies using MCF-7 and MDA-MB-231 cell lines showed significant cytotoxicity when treated with pyrazole derivatives, suggesting potential for combination therapies with established chemotherapeutics like doxorubicin .
- Synergistic Effects : Investigations into the combination of pyrazoles with other agents revealed enhanced efficacy against tumor cells, indicating a promising avenue for developing more effective cancer treatments.
Propiedades
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6OS/c1-13-18(28-20(21-13)26-8-2-3-9-26)19(27)22-15-6-10-25(11-7-15)17-12-16(23-24-17)14-4-5-14/h2-3,8-9,12,14-15H,4-7,10-11H2,1H3,(H,22,27)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCZSHBMKGSRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(CC3)C4=NNC(=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













